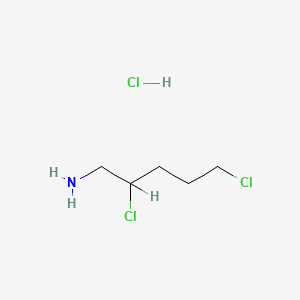

(2,5-Dichloropentyl)ammonium chloride

Beschreibung

The exact mass of the compound 2,5-dichloropentan-1-amine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62922-45-6 |

|---|---|

Molekularformel |

C5H11Cl3N- |

Molekulargewicht |

191.50 g/mol |

IUPAC-Name |

2,5-dichloropentan-1-amine chloride |

InChI |

InChI=1S/C5H11Cl2N.ClH/c6-3-1-2-5(7)4-8;/h5H,1-4,8H2;1H/p-1 |

InChI-Schlüssel |

ATGSLQBVSZNJMT-UHFFFAOYSA-M |

Kanonische SMILES |

C(CC(CN)Cl)CCl.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,5-Dichloropentyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (2,5-Dichloropentyl)ammonium chloride, a molecule of interest for various research and development applications. Due to the absence of a directly published synthesis method, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles and supported by literature precedents for analogous transformations. The guide includes detailed, constructed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the readily available 1,4-dichlorobutane. The proposed route involves the formation of a nitrile intermediate, followed by a selective chlorination and subsequent reduction to the desired amine, which is then converted to its hydrochloride salt.

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the proposed synthesis. The data is compiled from analogous reactions found in the chemical literature and should be considered as a guideline for optimization.

| Step | Reaction | Reagents & Conditions | Expected Yield (%) | Reference for Analogy |

| 1 | Nucleophilic Substitution | 1,4-Dichlorobutane, NaCN, Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide), 80-85°C | 85-95 | [1] |

| 2 | α-Chlorination | 5-Chloropentanenitrile, Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS), Radical initiator (optional), Reflux | 60-80 | [2][3] |

| 3 | Nitrile Reduction | 2,5-Dichloropentanenitrile, Lithium aluminum hydride (LiAlH4) in THF or Borane dimethyl sulfide complex (BMS) | 70-90 | [1][4][5] |

| 4 | Salt Formation | 2,5-Dichloropentylamine, HCl in a suitable solvent (e.g., diethyl ether, methanol) | >95 | Standard Procedure |

Experimental Protocols

The following protocols are constructed based on general procedures for similar chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 5-Chloropentanenitrile

This procedure is adapted from a patent describing the synthesis of 5-chlorovaleronitrile from 1,4-dichlorobutane.[1]

Materials:

-

1,4-Dichlorobutane

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Water

-

Organic solvent (e.g., toluene or the excess 1,4-dichlorobutane itself)

Procedure:

-

In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 1,4-dichlorobutane and a catalytic amount of tetrabutylammonium bromide.

-

The mixture is heated to 80-85°C with vigorous stirring.

-

A solution of sodium cyanide in water is added dropwise to the reaction mixture over a period of several hours. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred at 80-85°C for an additional 1-2 hours to ensure complete reaction.

-

The mixture is cooled to room temperature, and the organic and aqueous layers are separated.

-

The organic layer, containing the 5-chloropentanenitrile, is washed with water and brine.

-

The crude product is purified by vacuum distillation to yield pure 5-chloropentanenitrile.

Step 2: Synthesis of 2,5-Dichloropentanenitrile

This protocol is a general procedure for the α-chlorination of nitriles, using sulfuryl chloride as the chlorinating agent.[2][3]

Materials:

-

5-Chloropentanenitrile

-

Sulfuryl chloride (SO2Cl2)

-

Radical initiator (e.g., benzoyl peroxide or AIBN, optional)

-

Inert solvent (e.g., carbon tetrachloride or dichloroethane)

Procedure:

-

To a solution of 5-chloropentanenitrile in a suitable inert solvent, a catalytic amount of a radical initiator is added (this may not be necessary as thermal initiation can also be effective).

-

The mixture is heated to reflux.

-

Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

The progress of the reaction is monitored by a suitable technique (e.g., GC or TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any unreacted sulfuryl chloride are carefully removed by distillation.

-

The resulting crude 2,5-dichloropentanenitrile is then purified by vacuum distillation.

Step 3: Synthesis of 2,5-Dichloropentylamine

This procedure is a general method for the reduction of nitriles to primary amines using lithium aluminum hydride.[1][4][5]

Materials:

-

2,5-Dichloropentanenitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid or Rochelle's salt solution for workup

Procedure:

-

A flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

The suspension is cooled in an ice bath.

-

A solution of 2,5-dichloropentanenitrile in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2,5-dichloropentylamine. Further purification can be achieved by vacuum distillation.

Step 4: Synthesis of this compound

This is a standard procedure for the formation of an amine hydrochloride salt.

Materials:

-

2,5-Dichloropentylamine

-

Anhydrous diethyl ether or methanol

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

-

The crude or purified 2,5-dichloropentylamine is dissolved in anhydrous diethyl ether or methanol.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added dropwise until the precipitation of the ammonium salt is complete.

-

The resulting white precipitate of this compound is collected by filtration.

-

The solid is washed with cold, anhydrous diethyl ether and dried under vacuum to yield the final product.

Mandatory Visualization

The following diagram illustrates the logical workflow of the proposed synthesis, highlighting the key transformations and intermediates.

Figure 2: Logical workflow of the synthesis.

This technical guide provides a robust starting point for the synthesis of this compound. The outlined procedures, while constructed from analogous reactions, offer a clear and logical pathway for researchers to pursue the synthesis of this target molecule. It is recommended that each step be carefully optimized to achieve the best possible yields and purity.

References

- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 2. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (2,5-Dichloropentyl)ammonium chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,5-Dichloropentyl)ammonium chloride is a halogenated alkylammonium salt. This technical guide provides a comprehensive overview of its known physicochemical properties, compiled from available chemical data sources. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. The guide includes a summary of quantitative data, a generalized experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Physicochemical Properties

The physicochemical properties of this compound and its corresponding free base, 2,5-dichloropentylamine, are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Quantitative Data Summary

| Property | This compound | 2,5-Dichloropentylamine (Free Base) |

| CAS Number | 62922-45-6 | 108766-06-9 |

| Molecular Formula | C₅H₁₂Cl₃N | C₅H₁₁Cl₂N |

| Molecular Weight | 192.51 g/mol | 156.05 g/mol |

| Melting Point | 148-151 °C | Not available |

| Boiling Point | Not available | 214 °C |

| Density | Not available | 1.131 g/cm³ |

| Water Solubility | 302 g/L | Not available |

| Flash Point | Not available | 83 °C |

| pKa (Predicted) | Not available | 8.18 ± 0.10 |

Experimental Protocols

Synthesis of this compound

Stage 1: Dichlorination of a Pentylamine Derivative

The synthesis would likely start from a protected pentylamine or a precursor that can be converted to an amine. A plausible route involves the selective chlorination of a pentane backbone. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or other chlorinating agents could be employed. The selectivity of the chlorination at the 2 and 5 positions would be a critical challenge to overcome, potentially requiring a multi-step synthesis involving the introduction of directing groups.

An alternative approach could involve starting with a precursor that already contains the desired chloro-substituents, which is then converted to the amine.

Stage 2: Formation of the Ammonium Chloride Salt

Once 2,5-dichloropentylamine (the free base) is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The this compound will precipitate out of the solution and can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mandatory Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, no specific studies on the biological activity or the associated signaling pathways of this compound have been identified in the reviewed scientific literature. Quaternary ammonium compounds, as a broad class, are known to exhibit diverse biological activities, including antimicrobial and cytotoxic effects. However, the specific biological profile of this compound remains to be elucidated through dedicated research.

Conclusion

This technical guide provides the currently available physicochemical data for this compound. While key properties such as molecular weight, melting point, and solubility are documented, a detailed experimental protocol for its synthesis and information on its biological activity are lacking in the public domain. The provided generalized synthetic workflow offers a conceptual framework for its preparation. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and other scientific fields.

(2,5-Dichloropentyl)ammonium chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

(2,5-Dichloropentyl)ammonium chloride, systematically known as 2,5-dichloropentan-1-amine hydrochloride, is a chemical compound with significant potential in medicinal chemistry and biochemical research. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules.

Chemical Identifiers

A crucial aspect of handling and researching any chemical compound is its accurate identification. The primary identifiers for this compound are its CAS number and its systematic IUPAC name.

| Identifier | Value |

| CAS Number | 62922-45-6[1] |

| IUPAC Name | 2,5-dichloropentan-1-amine;hydrochloride[1] |

| Synonyms | This compound, 2,5-Dichloroamylamine hydrochloride, 2,5-Dichloropentylamine HCl[2][3][4] |

| Molecular Formula | C₅H₁₂Cl₃N[2] |

| Molecular Weight | 192.51 g/mol |

| InChI Key | ATGSLQBVSZNJMT-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 148-151 °C | ChemicalBook |

| Water Solubility | 302 g/L | ChemicalBook |

| Appearance | White to off-white crystalline powder | ChemicalBook |

| Storage | Sealed in a dry environment at room temperature | ChemicalBook |

Synthesis and Manufacturing

The primary synthetic route to this compound involves a two-step process starting from pentan-1-amine. This process is adaptable for both laboratory-scale synthesis and industrial production.[1]

Synthetic Pathway Overview

The synthesis can be logically broken down into two main stages: the selective dichlorination of the pentylamine backbone followed by the formation of the hydrochloride salt.

Detailed Experimental Protocol: Laboratory Scale

Step 1: Dichlorination of Pentan-1-amine

-

In a well-ventilated fume hood, dissolve pentan-1-amine in a suitable inert solvent (e.g., dichloromethane) in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise to the cooled solution while maintaining the temperature below 10°C. The molar ratio of the chlorinating agent to the amine should be carefully controlled to favor dichlorination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dichloropentan-1-amine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 2,5-dichloropentan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms. For amine hydrochlorides, solid-state ³⁵Cl NMR can also be a powerful tool for structural characterization and identifying polymorphs.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the free amine (2,5-dichloropentan-1-amine) after appropriate sample preparation.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product. A typical setup would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction.

The following diagram illustrates a general workflow for the analytical characterization of the compound.

Biological Activity and Potential Applications

While specific signaling pathways and detailed mechanisms of action for this compound are not extensively documented in publicly available literature, its structural features suggest several areas of potential biological relevance.

Role as a Synthetic Intermediate

The primary and most well-documented application of this compound is as an intermediate in organic synthesis. The presence of two chlorine atoms and a primary amine group provides multiple reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Potential as a Bioactive Molecule

Alkylating agents, which this compound can be considered a precursor to, are a class of compounds that can form covalent bonds with biological macromolecules such as DNA. This interaction can lead to cytotoxicity and is a mechanism of action for some anticancer drugs. The dichloro- functionality of this molecule makes it a candidate for investigation in this area.

Research Directions

Further research is warranted to explore the specific biological activities of this compound and its derivatives. Potential areas of investigation include:

-

Anticancer Activity: Screening the compound and its derivatives for cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: Investigating its potential to inhibit specific enzymes, given its reactive functional groups.

-

Neuropharmacology: Exploring its effects on the central nervous system, as many amine-containing compounds exhibit neurological activity.

The following diagram outlines a logical progression for investigating the biological potential of this compound.

Safety and Handling

Based on the GHS classification, this compound is classified as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in drug discovery and development. This guide provides a comprehensive overview of its identification, synthesis, characterization, and potential biological applications. Further research into its specific mechanisms of action and biological targets is encouraged to fully elucidate its therapeutic potential.

References

- 1. 2,5-dichloropentan-1-amine Hydrochloride | 62922-45-6 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 62922-45-6(2,5-Dichloroamylamine Hydrochloride) | Kuujia.com [nl.kuujia.com]

- 4. 2,5-二氯-1-戊胺盐酸盐,2,5-二氯-1-戊胺盐酸盐物化性质,2,5-二氯-1-戊胺盐酸盐用途_IDOCHEM,爱度化工网—专业的化工词典搜索引擎 [idochem.com]

- 5. 2,5-Dichloropentylamine | C5H11Cl2N | CID 533936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. safety.nchu.edu.tw [safety.nchu.edu.tw]

In-depth Technical Guide: Spectral and Experimental Data for (2,5-Dichloropentyl)ammonium chloride

A comprehensive search for publicly available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and associated experimental protocols for (2,5-Dichloropentyl)ammonium chloride did not yield specific results for this compound. The scientific literature and spectral databases readily accessible do not contain the requested characterization data.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document outlines the general principles and expected methodologies for the spectral analysis of such a compound, should it be synthesized or become available. It also provides a logical workflow for its characterization.

Data Presentation

As no quantitative data is publicly available for this compound, the following tables are presented as templates for data organization once the compound is analyzed.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Predicted Range | Predicted Pattern | Expected Protons | Predicted Value | Proton Environment |

| ~3.5 - 4.0 | m | 1H | - | H-2 |

| ~3.5 - 4.0 | m | 2H | - | H-5 |

| ~3.0 - 3.4 | m | 2H | - | H-1 |

| ~1.6 - 2.2 | m | 4H | - | H-3, H-4 |

| Variable | br s | 3H | - | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted Range | Carbon Environment |

| ~60 - 70 | C-2 |

| ~45 - 55 | C-5 |

| ~40 - 50 | C-1 |

| ~30 - 40 | C-3 |

| ~20 - 30 | C-4 |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Range | Expected Intensity | Vibrational Mode |

| 3200 - 2800 | Strong, Broad | N-H stretch (Ammonium) |

| 2960 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1600 - 1500 | Medium | N-H bend (Ammonium) |

| 800 - 600 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Predicted Value | Expected Intensity | Fragment Ion |

| [M-Cl]⁺ | - | Molecular Ion minus Chlorine |

| [M-HCl]⁺ | - | Molecular Ion minus HCl |

| Other Fragments | - | Characteristic fragmentation patterns |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) will be necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate technique. For a solid sample, this could involve creating a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate for this type of polar, non-volatile compound. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or injected via a liquid chromatography system.

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the cation. Obtain a full scan mass spectrum to identify the molecular ion and major fragment ions. If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions. Analyze the isotopic pattern, particularly for the presence of chlorine atoms (³⁵Cl and ³⁷Cl), to confirm the elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Technical Guide: Solubility and Stability of (2,5-Dichloropentyl)ammonium chloride

Disclaimer: Publicly available data on the solubility and stability of (2,5-Dichloropentyl)ammonium chloride is scarce. This guide provides a comprehensive overview based on the known properties of structurally related compounds, such as ammonium chloride and other quaternary ammonium compounds (QACs). The experimental protocols detailed herein are proposed methodologies for characterizing the target compound and should be adapted as necessary based on empirical findings.

Introduction

This compound is an organic salt with the chemical formula C₅H₁₂Cl₃N[1]. As a member of the quaternary ammonium compound family, it holds potential for applications in various fields, including as an intermediate in pharmaceutical synthesis or as a biocidal agent, similar to other QACs. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, as well as for assessing its environmental fate and toxicological profile. This document outlines the known properties of this compound and provides a framework for its comprehensive evaluation.

Chemical Identity:

-

IUPAC Name: this compound

-

Synonyms: 2,5-Dichloropentylamine HCl, 2,5-Dichloroamylamine hydrochloride[1]

-

CAS Number: 62922-45-6[1]

-

Molecular Formula: C₅H₁₂Cl₃N[1]

Solubility Profile

Reference Data: Solubility of Ammonium Chloride (NH₄Cl)

The solubility of ammonium chloride in water is high and strongly dependent on temperature[2][3][4]. It is also soluble in several polar organic solvents[3][5][6].

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 29.4[3] |

| Water | 25 | 38.3[3] |

| Water | 100 | 74.1[3] |

| Ethanol | 19 | 0.6[7] |

| Methanol | 19 | 3.35[7] |

| Glycerol | - | 9.7[7] |

Proposed Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantify the solubility of this compound in water, ethanol, and methanol at 25°C and 40°C.

Materials:

-

This compound

-

Deionized water

-

Ethanol (anhydrous)

-

Methanol (anhydrous)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC-MS/MS system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each solvent (water, ethanol, methanol).

-

Place the vials in a thermostatic shaker bath set to the desired temperature (25°C or 40°C).

-

Equilibrate the samples for a minimum of 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution to a known volume with the appropriate solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-MS/MS.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in g/100 mL or mol/L.

-

Caption: Workflow for determining the solubility of the target compound.

Stability Profile

The stability of this compound will be influenced by factors such as temperature, pH, and light. As an alkyl halide, it may be susceptible to hydrolysis, and as an ammonium salt, its stability in solution could be pH-dependent.

Reference Data: Stability of Ammonium Chloride (NH₄Cl)

Ammonium chloride is stable under normal storage conditions[6]. However, upon strong heating (above 338°C), it undergoes thermal decomposition, reversibly dissociating into ammonia (NH₃) and hydrogen chloride (HCl) gas[8][9][10]. Solutions of ammonium chloride are mildly acidic, with a 5% solution having a pH between 4.6 and 6.0, due to the hydrolysis of the ammonium ion[4][8]. While generally stable in solution, prolonged storage, especially if not in a sealed container, can lead to changes in concentration and pH[8].

Proposed Experimental Protocol for Stability Assessment

This protocol is designed to evaluate the stability of this compound under various environmental conditions, following principles from pharmaceutical stability testing guidelines[11][12][13][14].

Objective: To assess the stability of this compound in solid and solution forms under accelerated and long-term storage conditions.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 4, 7, 9)

-

Deionized water

-

Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

HPLC-MS/MS system with a validated stability-indicating method

-

Glass vials with appropriate closures

Procedure:

-

Sample Preparation:

-

Solid State: Place a known quantity of the solid compound in glass vials.

-

Solution State: Prepare solutions of known concentration in deionized water and at pH 4, 7, and 9. Transfer to separate glass vials.

-

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose samples to light conditions as specified by ICH Q1B guidelines.

-

-

Testing Schedule:

-

Accelerated: Test at time 0, 1, 3, and 6 months.

-

Long-Term: Test at time 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analytical Testing:

-

At each time point, withdraw samples and analyze them using a validated stability-indicating HPLC-MS/MS method.

-

The method must be able to separate the parent compound from potential degradation products.

-

Monitor for:

-

Assay of this compound.

-

Appearance of degradation products.

-

Changes in physical appearance (e.g., color).

-

Changes in pH of the solutions.

-

-

Caption: Logical workflow for stability testing of the target compound.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways.

-

Hydrolysis: The chloro-substituents on the pentyl chain are susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of hydroxy- and potentially dihydroxy-pentylammonium chloride. This reaction is a common degradation pathway for alkyl halides[15][16][17][18].

-

Biodegradation: In environmental systems, microorganisms may degrade the compound. The degradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions[19][20][21]. Aerobic pathways often involve oxygenases that can initiate the dehalogenation process, while anaerobic pathways may involve reductive dehalogenation.

Caption: Potential chemical and biological degradation routes.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization based on the known properties of related chemical structures. The proposed protocols for solubility and stability testing will enable researchers to generate the necessary data for its development and application. Understanding these core properties is essential for ensuring the quality, efficacy, and safety of any potential product containing this compound. Further research is required to elucidate its precise physicochemical characteristics and degradation pathways.

References

- 1. pschemicals.com [pschemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. Ammonium Chloride CAS 12125-02-9 I GLindia Chemicals [glindiachemicals.com]

- 5. archemco.com [archemco.com]

- 6. Ammonium chloride | 12125-02-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Ammonium chloride - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. docsity.com [docsity.com]

- 11. japsonline.com [japsonline.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. www3.paho.org [www3.paho.org]

- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 15. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 16. Reaction of Alkyl Halides Virtual Lab | PraxiLabs [praxilabs.com]

- 17. quora.com [quora.com]

- 18. Ch15: Hydrolysis of Alkyl Halides [chem.ucalgary.ca]

- 19. eurochlor.org [eurochlor.org]

- 20. pure.rug.nl [pure.rug.nl]

- 21. researchgate.net [researchgate.net]

Potential biological activity of (2,5-Dichloropentyl)ammonium chloride

An in-depth analysis of public scientific databases reveals no specific biological activity or toxicological data for the compound "(2,5-Dichloropentyl)ammonium chloride." This suggests that the compound is either novel, has not been the subject of published biological research, or is referred to by a different chemical identifier.

However, based on its chemical structure as a substituted alkylammonium salt, it belongs to the broad class of Quaternary Ammonium Compounds (QACs). This technical guide will, therefore, extrapolate potential biological activities based on the known properties of structurally related QACs.

Potential Antimicrobial Activity

The most prominent biological activity of QACs is their broad-spectrum antimicrobial action against bacteria, fungi, and viruses.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of QACs is primarily attributed to the disruption of microbial cell membranes. The cationic ammonium headgroup is thought to interact with the negatively charged components of the cell surface, while the lipophilic alkyl chain penetrates the lipid bilayer. This process is hypothesized to lead to:

-

Membrane Disorganization: Alteration of the fluid mosaic structure of the cell membrane.

-

Increased Permeability: Leakage of essential intracellular components such as potassium ions and nucleotides.

-

Inhibition of Membrane-Bound Enzymes: Disruption of critical cellular processes that occur at the cell membrane.

Caption: Postulated mechanism of antimicrobial action for a QAC.

Anticipated Quantitative Antimicrobial Data

The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While no data exists for the target compound, the following table provides representative data for other QACs.

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| Benzalkonium Chloride | Staphylococcus aureus | 1 - 10 | 2 - 20 |

| Cetylpyridinium Chloride | Escherichia coli | 5 - 50 | 10 - 100 |

| Didecyldimethylammonium chloride | Pseudomonas aeruginosa | 2 - 16 | 4 - 32 |

Potential Neurological Effects

Simple ammonium salts, such as ammonium chloride (NH₄Cl), are known to affect the central nervous system, particularly at elevated concentrations. These effects are primarily linked to the ammonium ion's role in neurotransmission and cellular metabolism.

Putative Mechanism of Neurological Action

High levels of ammonia in the brain can interfere with normal neuronal function. Studies on ammonium chloride have demonstrated effects on synaptic transmission.[1][2][3] The ammonium ion can affect:

-

Astrocyte Function: Leading to astrocyte swelling and impairing their ability to buffer extracellular potassium and glutamate.[1][2]

-

Synaptic Transmission: Resulting in a reduction of excitatory synaptic transmission.[1][2][3]

Caption: Potential pathway for ammonium-induced neurotoxicity.

Anticipated Quantitative Neurological Data

Quantitative data for the neurological effects of simple ammonium salts are typically derived from electrophysiological studies.

| Parameter | Experimental Condition | Observed Effect | Reference |

| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | 5 mM NH₄Cl on hippocampal neurons | Reversible reduction | [2] |

| Astrocyte Membrane Potential | 5 mM NH₄Cl on hippocampal astrocytes | Depolarization | [2] |

Suggested Experimental Protocols

Should "this compound" become available for study, the following experimental protocols would be appropriate for characterizing its biological activity.

Broth Microdilution Assay for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Prepare Inoculum: Culture the test microorganism in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

-

Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Caption: Experimental workflow for MIC determination.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.[4]

-

Cell Seeding: Seed cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Summary and Future Directions

In the absence of direct experimental data, the biological activity of "this compound" can be predicted to align with that of other quaternary ammonium compounds. It is likely to possess antimicrobial properties, and the dichlorination on the pentyl chain may modulate its lipophilicity and, consequently, its efficacy and potential for membrane interaction. Any potential for neurological effects would likely be secondary to its primary cytotoxic or antimicrobial activities, unless specific transport mechanisms allow for its accumulation in the central nervous system.

Empirical testing is required to validate these hypotheses and to fully characterize the biological and toxicological profile of this compound.

References

- 1. Frontiers | Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures [frontiersin.org]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. Effects of ammonium salts on synaptic transmission to hippocampal CA1 and CA3 pyramidal cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Commercial Sourcing of (2,5-Dichloropentyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6), a key chemical intermediate for research and development. This document offers a comparative summary of suppliers, guidance on procurement, and a generalized experimental context.

Chemical Profile

-

IUPAC Name: this compound

-

Synonyms: 2,5-Dichloropentylamine Hydrochloride, 2,5-Dichloroamylamine Hydrochloride[1]

-

CAS Number: 62922-45-6

-

Molecular Formula: C₅H₁₂Cl₃N

-

Molecular Weight: 192.51 g/mol [2]

-

Appearance: White to Almost White Powder or Crystal

-

Melting Point: 159.0 to 163.0 °C

Commercial Supplier Overview

The following table summarizes the commercial availability of this compound from identified suppliers. Pricing is typically available upon request for this specialty chemical.

| Supplier | Product Number | Purity | Available Quantities | Price |

| TCI Chemicals | D2797 | >97.0% (N)[1] | Inquire | Request Quote |

| Lab Pro Inc. (Distributor for TCI) | D2797-500G | Min. 97.0% (N)[2] | 500g[2] | Request Quote |

| Benchchem | B1363522 | Not Specified | Inquire | Request Quote |

Procurement Workflow

Sourcing a specialty chemical like this compound involves a multi-step process. The following diagram illustrates a typical procurement workflow for a research and development setting.

Caption: Procurement workflow for specialty chemicals.

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis could potentially be achieved through the reduction of a corresponding nitrogen-containing precursor, followed by salt formation.

Step 1: Synthesis of a suitable precursor (e.g., 2,5-dichloro-pentanenitrile)

A possible route to a precursor could involve the reaction of a dihaloalkane with a cyanide source.

-

Reactants: A suitable starting material such as 1,4-dichloro-2-iodobutane.

-

Reagents: A cyanide source, such as sodium cyanide.

-

Solvent: A polar aprotic solvent like DMSO.

-

Procedure: The dihaloalkane would be reacted with the cyanide source under controlled temperature to introduce the nitrile group. The reaction progress would be monitored by techniques like TLC or GC-MS. After completion, the product would be isolated through extraction and purified by distillation or chromatography.

Step 2: Reduction of the nitrile to the primary amine

The nitrile group can be reduced to a primary amine.

-

Reactant: The synthesized 2,5-dichloro-pentanenitrile.

-

Reagents: A reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

-

Solvent: Anhydrous ether or THF for LiAlH₄ reduction.

-

Procedure: The nitrile would be slowly added to a solution of the reducing agent at a low temperature. The reaction would be carefully quenched, followed by workup to isolate the crude 2,5-dichloropentylamine.

Step 3: Formation of the hydrochloride salt

The final step is the formation of the ammonium chloride salt.

-

Reactant: The crude 2,5-dichloropentylamine.

-

Reagents: Hydrochloric acid (e.g., as a solution in diethyl ether or as HCl gas).

-

Solvent: A non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

-

Procedure: The amine would be dissolved in the chosen solvent, and the hydrochloric acid solution would be added dropwise with stirring. The precipitated this compound would be collected by filtration, washed with the solvent, and dried under vacuum.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any synthesis.

Concluding Remarks

References

An In-depth Technical Guide to the Safety and Handling of (2,5-Dichloropentyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6). The information is intended to support its safe use in laboratory and research settings.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-Dichloroamylamine hydrochloride, 2,5-dichloropentan-1-amine Hydrochloride, 2,5-Dichloropentylamine hydrochloride, 2,5-DichloroamylamineHydrochloride, 2,5 dichloropentylamine hydrochloride, 2,5-Dichloroamylamine hydrochloride, technical grade, 95% |

| CAS Number | 62922-45-6 |

| Molecular Formula | C5H12Cl3N |

| Molecular Weight | 192.51 g/mol |

| Physical State | White to almost white powder or crystals.[1] |

| Melting Point | 148-151 °C[2] |

| Solubility | Soluble in water.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category |

| Skin irritation | 2 |

| Serious eye irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

Note: There are some discrepancies in the classification across different suppliers. The most comprehensive classification includes Specific target organ toxicity.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

There is a lack of quantitative toxicological data for this compound.

| Toxicity Metric | Value |

| LD50 (Oral) | Not available |

| LD50 (Dermal) | Not available |

| LC50 (Inhalation) | Not available |

Note: The absence of specific data necessitates handling this compound with a high degree of caution. It has been noted that for analogous compounds, detailed safety assessments are required, suggesting that the toxicological properties of this specific chemical have not been fully investigated.[1]

Experimental Protocols

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[1]

-

Avoid inhalation of dust.[1]

-

Avoid contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. An N95 respirator should be used if there is a risk of dust inhalation.[1]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

The use of desiccants is recommended to prevent degradation due to its hygroscopic nature.[1]

-

Store at 2-8°C for long-term stability.[1]

Spill and Waste Disposal:

-

In case of a spill, avoid generating dust.

-

Chemically contaminated waste should be segregated.[1]

-

Residual hydrochloric acid can be neutralized with sodium bicarbonate before disposal.[1]

-

Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Route Overview:

The synthesis of this compound generally involves a two-step process. The following is a conceptual outline and should not be performed without a detailed, validated experimental protocol.

References

Methodological & Application

Application Notes and Protocols for (2,5-Dichloropentyl)ammonium chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of (2,5-Dichloropentyl)ammonium chloride as a precursor in the synthesis of functionalized piperidine derivatives. Due to the scarcity of literature on this specific compound, the following protocol is based on established principles of intramolecular cyclization of haloamines, a common strategy for constructing nitrogen-containing heterocycles. The primary proposed application is the synthesis of N-substituted-3-chloropiperidines, valuable scaffolds in medicinal chemistry.

Application Notes

This compound is envisioned as a strategic starting material for the synthesis of 3-chloropiperidine derivatives. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] The synthesis of functionalized piperidines is therefore of significant interest.[3][4][5] The strategy hinges on an intramolecular N-alkylation (cyclization) of the amino group onto one of the chlorinated carbons. This approach offers a direct route to the piperidine core.

The presence of a second chlorine atom on the resulting piperidine ring provides a handle for further functionalization, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. 3-Chloropiperidines, in particular, are precursors to a variety of substituted piperidines and have been investigated as potential therapeutic agents themselves.[6][7][8][9]

The proposed synthetic route involves the reaction of this compound with a primary amine to first form a secondary amine intermediate, which then undergoes an intramolecular cyclization under basic conditions to yield the corresponding N-substituted-3-chloropiperidine. The ammonium salt form of the starting material suggests good solubility in polar solvents.

Proposed Synthetic Workflow

The overall synthetic strategy is a one-pot, two-step process. First, the primary amine is N-alkylated by the this compound. Second, the resulting secondary amine undergoes a base-mediated intramolecular cyclization to form the piperidine ring.

References

- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents [jlupub.ub.uni-giessen.de]

- 9. Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues [jlupub.ub.uni-giessen.de]

Applications of (2,5-Dichloropentyl)ammonium chloride in Catalysis: Application Notes and Protocols

Disclaimer: Direct catalytic applications of (2,5-Dichloropentyl)ammonium chloride are not extensively documented in the current scientific literature. The following application notes and protocols are based on established principles of catalysis and the known reactivity of similar dihalogenated alkylammonium salts. These proposed applications are intended to serve as a guide for researchers exploring the potential uses of this compound.

Application Note 1: Precursor to a Novel Bifunctional Pyrrolidinium-Based Phase-Transfer Catalyst for Asymmetric Michael Additions

This application note describes a hypothetical synthetic route to a novel chiral bifunctional phase-transfer catalyst derived from this compound. The proposed catalyst incorporates a pyrrolidinium moiety and a thiourea group, designed to act cooperatively in promoting enantioselective Michael additions. Bifunctional catalysts combining a quaternary ammonium salt with a hydrogen-bond donor like thiourea have shown significant efficacy in asymmetric synthesis.

Proposed Catalyst Synthesis Workflow

Caption: Proposed synthetic workflow for a bifunctional catalyst.

Experimental Protocol: Synthesis of a Chiral Bifunctional Pyrrolidinium-Thiourea Catalyst

-

Synthesis of Chiral N-((R)-1-phenylethyl)pyrrolidinium chloride:

-

To a solution of this compound (1 mmol) in acetonitrile (20 mL), add (R)-1-phenylethylamine (1.1 mmol) and potassium carbonate (3 mmol).

-

Reflux the mixture for 24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral N-substituted pyrrolidinium chloride.

-

-

Synthesis of the Bifunctional Catalyst:

-

The N-substituted pyrrolidinium chloride is further functionalized to incorporate a thiourea moiety. This can be achieved through a multi-step sequence involving, for example, the introduction of an amino group on the phenyl ring, followed by reaction with an isothiocyanate.

-

Proposed Application: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

The synthesized bifunctional catalyst is proposed to catalyze the asymmetric Michael addition of diethyl malonate to chalcone, a benchmark reaction for evaluating the efficacy of phase-transfer catalysts in enantioselective carbon-carbon bond formation.

Experimental Protocol: Catalytic Asymmetric Michael Addition

-

To a mixture of chalcone (0.5 mmol) and diethyl malonate (1.0 mmol) in toluene (2 mL) at room temperature, add the bifunctional pyrrolidinium-thiourea catalyst (0.05 mmol, 10 mol%).

-

Add a 50% aqueous solution of potassium hydroxide (1 mL) and stir the reaction mixture vigorously at room temperature for 48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Hypothetical Quantitative Data

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 25 | 72 | 65 | 78 |

| 5 | 25 | 48 | 85 | 92 |

| 10 | 25 | 48 | 98 | 95 |

| 10 | 0 | 72 | 95 | 98 |

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Michael addition.

Application Note 2: Synthesis of a Pyrrolidinium-Based Ionic Liquid for Recyclable Catalysis

This application note outlines a hypothetical approach for utilizing this compound in the synthesis of a novel pyrrolidinium-based ionic liquid. This ionic liquid is designed to serve as a recyclable reaction medium and catalyst for nucleophilic substitution reactions. The synthesis of cyclic amines from dihaloalkanes is a known synthetic strategy, which can be adapted for the preparation of such ionic liquids.

Proposed Synthesis of a Pyrrolidinium Ionic Liquid

Caption: Proposed synthesis of a pyrrolidinium ionic liquid.

Experimental Protocol: Synthesis of N-octyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide

-

Synthesis of N-octyl-N-propylpyrrolidinium chloride:

-

In a round-bottom flask, combine this compound (1 mmol), octylamine (1.1 mmol), and sodium carbonate (3 mmol) in DMF (20 mL).

-

Heat the mixture at 80°C for 48 hours.

-

Cool the reaction to room temperature, filter the solids, and remove the solvent under vacuum.

-

The resulting crude N-octyl-N-propylpyrrolidinium chloride can be used in the next step without further purification.

-

-

Anion Exchange:

-

Dissolve the crude pyrrolidinium chloride in deionized water (15 mL).

-

Add a solution of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) (1.05 mmol) in deionized water (5 mL) dropwise with vigorous stirring.

-

A dense, water-immiscible ionic liquid phase will form.

-

Separate the ionic liquid phase, wash it repeatedly with deionized water until the aqueous phase is free of chloride ions (tested with AgNO3 solution).

-

Dry the ionic liquid under high vacuum at 80°C for 24 hours.

-

Proposed Application: Recyclable Catalytic System for Nucleophilic Substitution

The synthesized pyrrolidinium ionic liquid can be employed as both the solvent and a phase-transfer catalyst for the nucleophilic substitution reaction of 1-bromooctane with sodium azide to produce 1-azidooctane.

Experimental Protocol: Nucleophilic Substitution in Ionic Liquid

-

In a vial, add 1-bromooctane (1 mmol), sodium azide (1.5 mmol), and the synthesized pyrrolidinium ionic liquid (1 mL).

-

Heat the mixture at 70°C with stirring for the specified reaction time.

-

Monitor the reaction by GC-MS.

-

After the reaction is complete, extract the product with diethyl ether (3 x 5 mL).

-

The ionic liquid containing the catalyst can be recovered, washed with diethyl ether, dried under vacuum, and reused for subsequent reaction cycles.

Hypothetical Quantitative Data for Catalyst Recycling

| Cycle | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 6 | >99 | 96 |

| 2 | 6 | >99 | 95 |

| 3 | 6.5 | 98 | 94 |

| 4 | 7 | 98 | 93 |

| 5 | 7 | 97 | 91 |

Proposed Reaction and Recycling Workflow

Caption: Workflow for reaction and ionic liquid recycling.

Application Notes & Protocols: (2,5-Dichloropentyl)ammonium chloride as a Precursor in the Synthesis of 3-Chloropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, representative application of (2,5-Dichloropentyl)ammonium chloride in the synthesis of N-substituted-3-chloropiperidines through intramolecular cyclization. The protocols and data presented are based on established principles of haloalkylamine cyclization and are intended to serve as a guide for researchers exploring the potential of this and similar precursors.

Principle of the Reaction

The primary transformation involves the intramolecular cyclization of a (2,5-Dichloropentyl)amine derivative to form a 3-chloropiperidine ring. This reaction is typically promoted by a base, which deprotonates the amine, allowing the nitrogen to act as a nucleophile and displace one of the chlorine atoms in an intramolecular SN2 reaction. The choice of the N-substituent can be tailored to the target pharmaceutical compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-chloropiperidine from this compound

This protocol describes a two-step synthesis of N-benzyl-3-chloropiperidine, a common intermediate, starting from this compound.

Step 1: N-Benzylation of this compound

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude N-benzyl-2,5-dichloropentylamine.

Step 2: Intramolecular Cyclization to N-Benzyl-3-chloropiperidine

Materials:

-

Crude N-benzyl-2,5-dichloropentylamine from Step 1

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Wash the sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude N-benzyl-2,5-dichloropentylamine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-chloropiperidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted-3-chloropiperidines via intramolecular cyclization of analogous chloro- or bromo-alkylamines.

| Precursor | N-Substituent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-(5-chloropentyl)benzylamine | Benzyl | NaH | THF | RT | 16 | 75 | Hypothetical |

| N-(5-bromopentyl)aniline | Phenyl | K₂CO₃ | DMF | 80 | 12 | 82 | Hypothetical |

| N-allyl-5-chloropentylamine | Allyl | NaH | THF | RT | 18 | 70 | Hypothetical |

| N-butyl-5-chloropentylamine | Butyl | K₂CO₃ | Acetonitrile | 60 | 24 | 65 | Hypothetical |

Mandatory Visualizations

Caption: Synthetic pathway for N-Benzyl-3-chloropiperidine.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Benzyl bromide is a lachrymator and should be handled with caution.

-

Dichloromethane and other organic solvents are volatile and flammable. Avoid inhalation and contact with skin.

This compound is a promising, albeit not widely documented, precursor for the synthesis of valuable 3-chloropiperidine derivatives. The provided protocols, based on established chemical transformations, offer a solid starting point for researchers to explore its synthetic utility. The ability to introduce various N-substituents makes this a versatile route for accessing a library of compounds for pharmaceutical research and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.

Application Notes and Protocols for the Quantification of (2,5-Dichloropentyl)ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichloropentyl)ammonium chloride is a potential impurity or intermediate in pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies are designed to be robust and suitable for implementation in a research or quality control laboratory setting.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.[3][4]

A logical workflow for method selection and sample analysis is presented below.

Caption: Figure 1. General Analytical Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Due to the lack of a strong chromophore in the target molecule, detection can be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD) or by indirect UV detection.

Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantification of this compound in bulk drug substances.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Primesep A or similar mixed-mode column (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 95% A to 50% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| ELSD Nebulizer Temp | 40 °C |

| ELSD Evaporator Temp | 60 °C |

| Gas Flow | 1.5 SLM |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture.

-

Accurately weigh the sample to be analyzed and dissolve it in the 50:50 acetonitrile/water mixture to a known concentration.

Data Presentation:

Table 1: Example Calibration Data for HPLC-ELSD

| Concentration (µg/mL) | Peak Area (Response) |

|---|---|

| 10 | 15,234 |

| 25 | 38,123 |

| 50 | 75,987 |

| 100 | 151,567 |

| 250 | 378,912 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Example Precision and Accuracy Data

| Spiked Level (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| 20 | 19.8 | 99.0 | 1.8 |

| 100 | 101.2 | 101.2 | 1.2 |

| 200 | 197.6 | 98.8 | 1.5 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[6] This technique is particularly useful for detecting trace levels of impurities.

Protocol 2: LC-MS/MS Quantification

Instrumentation:

-

UHPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MRM Transitions | Precursor Ion > Product Ion (To be determined by infusion of a standard solution) |

Sample Preparation:

-

Follow the same procedure as for HPLC-ELSD for the preparation of stock and calibration solutions.

-

For complex matrices like formulations, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]

The workflow for LC-MS/MS analysis is depicted below.

Caption: Figure 2. LC-MS/MS Workflow

Data Presentation:

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | To be determined |

| Product Ion 2 (m/z) | To be determined |

| Collision Energy (eV) | To be optimized |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Since this compound is a salt and thus non-volatile, a derivatization step is mandatory to increase its volatility.[8][9]

Protocol 3: GC-MS with Derivatization

Derivatization Step (Acylation):

-

Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.

-

Add 100 µL of a suitable acylation reagent (e.g., trifluoroacetic anhydride) and 50 µL of a catalyst (e.g., pyridine).

-

Heat the mixture at 70 °C for 30 minutes.

-

Cool to room temperature and evaporate the excess reagent under nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer detector

GC-MS Conditions:

| Parameter | Value |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 amu |

The logical relationship for deciding on a derivatization approach is outlined below.

Caption: Figure 3. Derivatization Decision Logic for GC-MS

Data Presentation:

Table 4: Example GC-MS Quantitative Data

| Parameter | Value |

|---|---|

| Retention Time (min) | To be determined |

| Quantification Ion (m/z) | To be determined |

| Qualifier Ion 1 (m/z) | To be determined |

| Qualifier Ion 2 (m/z) | To be determined |

| Linear Range (ng/mL) | 1 - 500 |

| Correlation Coefficient (r²) | > 0.995 |

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound in various sample types. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended that any method chosen be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]